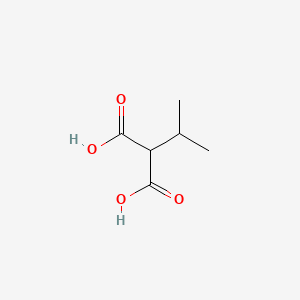
2,2,2-Trichloroethanimidamide
説明
Synthesis Analysis
The synthesis of N-allyl-N-methyl-N’-(trimethylsilyl)-2,2,2-trichloroethanimidamide, a derivative of 2,2,2-Trichloroethanimidamide, was reported. The synthesis was achieved by the action of trimethylsilyl chloride in the presence of triethylamine base .Molecular Structure Analysis
The molecular formula of 2,2,2-Trichloroethanimidamide is C2H3Cl3N2. The molecular weight is 161.41 g/mol.Physical And Chemical Properties Analysis
The physical form of 2,2,2-Trichloroethanimidamide is a powder . It has a melting point of 217-220°C .科学的研究の応用
Medicine
2,2,2-Trichloroethanimidamide: has potential applications in the field of medicine, particularly in the development of new therapeutic agents. Its structural properties could be utilized in the synthesis of novel compounds with pharmacological activities. Research in this area could lead to the discovery of new drugs with improved efficacy and reduced side effects .
Agriculture
In agriculture, 2,2,2-Trichloroethanimidamide could be explored for its role in the synthesis of agrochemicals. Its chemical properties might contribute to the development of pesticides or fertilizers that are more environmentally friendly and sustainable .
Industrial Chemistry
Industrial applications of 2,2,2-Trichloroethanimidamide may include its use as a precursor or a catalyst in chemical reactions. It could be involved in the production of polymers, resins, or other materials that require specific chemical modifications .
Environmental Science
Environmental science could benefit from 2,2,2-Trichloroethanimidamide in the area of pollution control. It might be used to create materials that can capture and neutralize pollutants, contributing to cleaner air and water .
Material Science
In material science, 2,2,2-Trichloroethanimidamide could be key in developing new materials with unique properties, such as enhanced durability or thermal stability. It might also play a role in the creation of advanced composites for various technological applications .
Biochemistry
2,2,2-Trichloroethanimidamide: could be significant in biochemistry for studying protein interactions and enzyme kinetics. Its properties might be harnessed to create inhibitors or activators that can modulate biochemical pathways for research purposes .
Pharmacology
The compound’s potential effects on biological systems make it a candidate for pharmacological research. It could be used to study drug interactions, toxicology, and the mechanisms of action of various pharmaceuticals .
Chemistry Research
In pure chemistry research, 2,2,2-Trichloroethanimidamide could be used to study reaction mechanisms, synthesize new chemical entities, or develop new synthetic methodologies that could have broader applications across different fields of chemistry .
Safety And Hazards
The safety data sheet for 2,2,2-Trichloroethanimidamide indicates that it should be used only for research and development under the supervision of a technically qualified individual . It is advised to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought .
特性
IUPAC Name |
2,2,2-trichloroethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKHRICFMSYVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(Cl)(Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275341 | |
| Record name | 2,2,2-trichloroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethanimidamide | |
CAS RN |
2533-68-8 | |
| Record name | 2,2,2-trichloroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in synthesizing 2,2,2-Trichloroethanimidamide derivatives containing alkenyl substituents?
A1: Introducing an alkenyl group to the 2,2,2-Trichloroethanimidamide structure is particularly interesting due to its potential for electrophilic cyclization. [] This means the alkenyl group can react with other parts of the molecule or with external reagents to form ring structures. This is a valuable strategy in organic synthesis for creating complex molecules, potentially leading to new pharmaceuticals or materials.
A2: Instead of the expected tellurium- or proton-induced cyclization, N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide forms a hexahalogenotellurate salt when reacted with tellurium halides in a strongly acidic environment, irrespective of the solvent polarity. [] This outcome suggests that the reaction conditions favor salt formation over cyclization. Further investigation into factors influencing this reactivity, such as the role of the acidic environment and the nature of the tellurium halide, could provide valuable insights for future synthetic strategies.
Q2: How does the structure of [N-(1-Azanidyl-2,2,2-trichloroethylidene)-2,2,2-trichloroethanimidamide]copper(II) influence its crystal packing?
A3: The crystal structure of [N-(1-Azanidyl-2,2,2-trichloroethylidene)-2,2,2-trichloroethanimidamide]copper(II) reveals a staircase-like arrangement with a central square CuN4 unit and two flanking C2N3 fragments. [] The molecules within the crystal are arranged in stacks along the a-axis. Interestingly, these stacks are stabilized not only by typical van der Waals forces but also by additional axial Cu⋯Cl interactions measuring 3.354 (2) Å. These interactions, although weaker than standard covalent bonds, contribute significantly to the overall stability and packing of the molecules within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)









